![molecular formula C69H75ClN8O24S B10782005 2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid](/img/structure/B10782005.png)
2-(4-Amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
SK&F-104662 is a glycopeptide antibiotic known for its potent activity against gram-positive bacteria. It has been studied for its effectiveness in treating infections caused by resistant strains of bacteria, making it a valuable compound in the field of antimicrobial therapy .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SK&F-104662 involves complex organic reactions typically starting from a core glycopeptide structure. The process includes multiple steps of glycosylation, protection, and deprotection reactions to achieve the desired structure. Specific details of the synthetic routes are often proprietary, but they generally involve the use of advanced organic synthesis techniques under controlled conditions.
Industrial Production Methods
Industrial production of SK&F-104662 would likely involve large-scale fermentation processes, followed by extraction and purification steps. The fermentation process utilizes genetically engineered microorganisms capable of producing the glycopeptide antibiotic. Post-fermentation, the compound is extracted using solvent extraction techniques and purified through chromatography methods to achieve the required purity levels.
化学反応の分析
Types of Reactions
SK&F-104662 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the glycopeptide structure, potentially altering its activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the antibiotic’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific modifications made to the glycopeptide structure. These products can include derivatives with enhanced antimicrobial activity or altered pharmacokinetic properties.
科学的研究の応用
SK&F-104662 has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying glycopeptide synthesis and modifications.
Biology: It is used to investigate the mechanisms of bacterial resistance and the efficacy of new antibiotics.
Medicine: SK&F-104662 is explored for its potential in treating infections caused by resistant gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)
Industry: The compound’s production methods and modifications are of interest for large-scale manufacturing of antibiotics.
作用機序
SK&F-104662 exerts its effects by inhibiting cell wall synthesis in gram-positive bacteria. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, preventing the cross-linking of peptidoglycan chains, which is essential for bacterial cell wall integrity. This binding disrupts cell wall synthesis, leading to bacterial cell death .
類似化合物との比較
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Teicoplanin: A glycopeptide antibiotic used to treat similar infections.
Dalbavancin: A newer glycopeptide with extended activity against resistant strains.
Uniqueness
SK&F-104662 is unique due to its high activity against a broad range of gram-positive bacteria, including resistant strains. Its effectiveness in vitro has been shown to be comparable to or even better than vancomycin and teicoplanin in certain cases .
特性
分子式 |
C69H75ClN8O24S |
|---|---|
分子量 |
1467.9 g/mol |
IUPAC名 |
2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-5-chloro-18,32,35,37-tetrahydroxy-19-[[3-(4-hydroxyphenyl)-2-(methylamino)propanoyl]amino]-22-(2-methylsulfanylethyl)-20,23,26,42,44-pentaoxo-48-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C69H75ClN8O24S/c1-27-55(84)39(71)25-48(97-27)101-60-31-9-15-44(38(70)20-31)99-46-22-32-21-45(61(46)102-69-59(88)58(87)57(86)47(26-79)100-69)98-35-12-6-29(7-13-35)56(85)53(77-63(90)41(72-2)18-28-4-10-33(80)11-5-28)66(93)73-40(16-17-103-3)62(89)74-51(32)65(92)75-50-30-8-14-42(82)36(19-30)49-37(23-34(81)24-43(49)83)52(68(95)96)76-67(94)54(60)78-64(50)91/h4-15,19-24,27,39-41,47-48,50-60,69,72,79-88H,16-18,25-26,71H2,1-3H3,(H,73,93)(H,74,89)(H,75,92)(H,76,94)(H,77,90)(H,78,91)(H,95,96) |
InChIキー |
WFNCHQBFPSHWTC-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)OC9C(C(C(C(O9)CO)O)O)O)OC1=CC=C(C=C1)C(C(C(=O)NC(C(=O)N6)CCSC)NC(=O)C(CC1=CC=C(C=C1)O)NC)O)O)C(=O)O)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Sodium;2-[[4-[[2-butyl-4-chloro-5-(2-methoxy-2-oxoethyl)imidazol-1-yl]methyl]phenyl]carbamoyl]benzoate](/img/structure/B10781926.png)
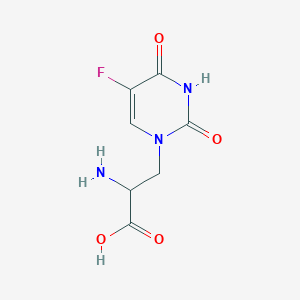

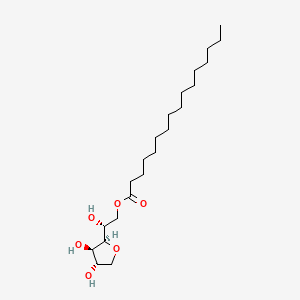
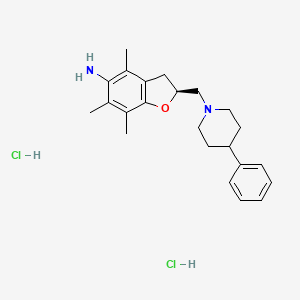
![7-[(3S,4S)-3-amino-4-(fluoromethyl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B10781952.png)
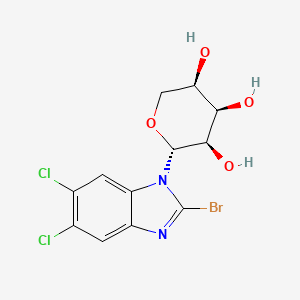
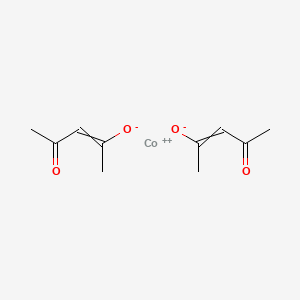

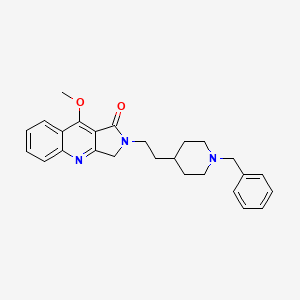


![2-[2-(1-benzylpiperidin-4-yl)ethyl]-9-methoxy-3H-pyrrolo[3,4-b]quinolin-1-one;(E)-but-2-enedioic acid](/img/structure/B10782012.png)
![[3,4,5-Tribenzoyloxy-6-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxysulfonylcarbamoyloxy]oxan-2-yl]methyl benzoate](/img/structure/B10782026.png)